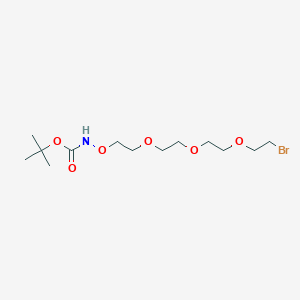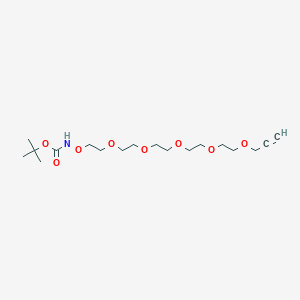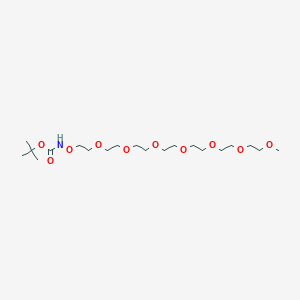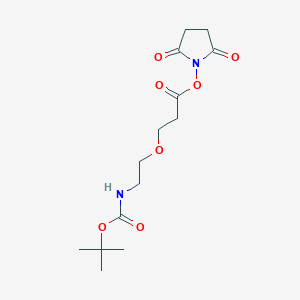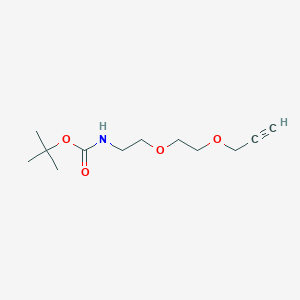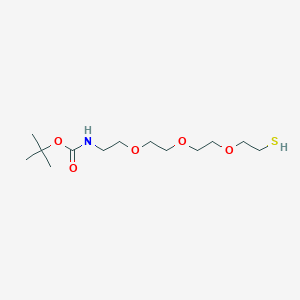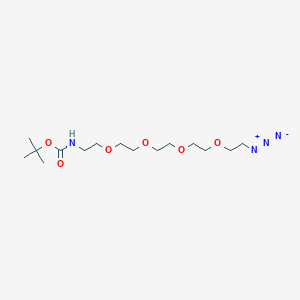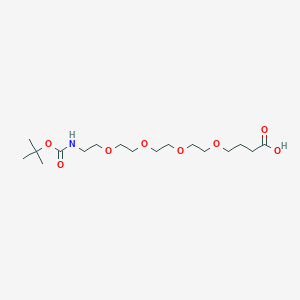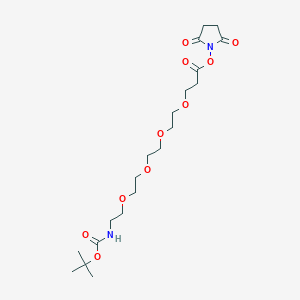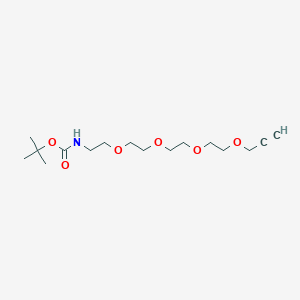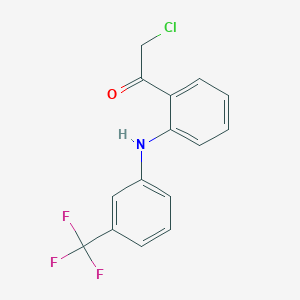
TED-347
Descripción general
Descripción
TED-347 es un inhibidor potente, irreversible, covalente y alostérico de la interacción entre el dominio del factor de mejora de la transcripción (TEAD) y la proteína asociada a Yes (YAP). Este compuesto se dirige específicamente a la interacción proteína-proteína TEAD4-YAP1 con una concentración efectiva (EC50) de 5.9 micromolar . This compound ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la actividad transcripcional de TEAD y sus propiedades antitumorales .
Aplicaciones Científicas De Investigación
TED-347 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
TED-347 ejerce sus efectos al unirse covalentemente al residuo de cisteína (Cys-367) dentro del bolsillo central de TEAD4. Esta unión interrumpe la interacción entre TEAD e YAP, inhibiendo así la actividad transcripcional de TEAD. El mecanismo de inhibición alostérica del compuesto implica alterar la conformación de TEAD, evitando que interactúe con YAP y otros coactivadores .
Análisis Bioquímico
Biochemical Properties
TED-347 specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This interaction disrupts the protein-protein interaction between TEAD and YAP peptide, which is crucial in the Hippo signaling pathway .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit cell growth of Hippo signaling defective malignant pleural mesothelioma (MPM) . It suppresses TEAD transcriptional activity, thereby influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by covalently binding with TEAD4, disrupting the YAP-TEAD association, and suppressing TEAD transcriptional activity . This disruption leads to changes in gene expression and potentially influences enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Its irreversible and covalent nature suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its potent inhibition of the YAP-TEAD interaction suggests that it may have significant effects at varying dosages .
Metabolic Pathways
Given its role in disrupting the YAP-TEAD interaction, it may influence pathways regulated by the Hippo signaling pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de TED-347 implica la modificación covalente de residuos de cisteína conservados dentro del bolsillo central de TEAD4.
Métodos de Producción Industrial
La producción industrial de this compound generalmente implica la síntesis química a gran escala utilizando reactores automatizados. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
TED-347 experimenta varios tipos de reacciones químicas, incluyendo:
Formación de Enlaces Covalentes: This compound forma un enlace covalente con el residuo de cisteína (Cys-367) dentro del bolsillo central de TEAD4.
Inhibición Alostérica: El compuesto actúa como un inhibidor alostérico, interrumpiendo la interacción TEAD-YAP.
Reactivos y Condiciones Comunes
Productos Principales
El producto principal de estas reacciones es this compound en sí, que se caracteriza por su alta pureza y actividad inhibitoria específica contra la interacción TEAD-YAP .
Comparación Con Compuestos Similares
TED-347 es único en su capacidad para inhibir covalentemente e irreversiblemente la interacción TEAD-YAP. Compuestos similares incluyen:
MYF-01-037: Otro inhibidor covalente que se dirige al bolsillo central de TEAD.
K-975: Una cabeza de guerra de arilamida menos electrófila utilizada en el diseño de inhibidores de TEAD.
Análogos del Ácido Kójico: Estos compuestos también se dirigen al residuo de cisteína en el bolsillo central de TEAD y bloquean su interacción con YAP.
This compound destaca por su alta especificidad y potencia en la inhibición de la interacción TEAD-YAP, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos.
Propiedades
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TED-347?
A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does this compound impact cancer cell behavior in vitro?
A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].
Q3: Does this compound influence the expression of other genes related to cancer?
A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of this compound being explored to improve its efficacy?
A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


